1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

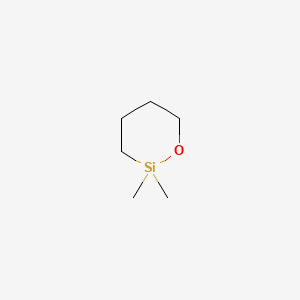

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloxasilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-8(2)6-4-3-5-7-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUHERHJSPPFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064018 | |

| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5833-47-6 | |

| Record name | 2,2-Dimethyl-1-oxa-2-silacyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5833-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005833476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-oxa-2-silacyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 1,1-Dimethyl-1-sila-2-oxacyclohexane (CAS 5833-47-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dimethyl-1-sila-2-oxacyclohexane (CAS 5833-47-6), a heterocyclic organosilicon compound. This document delves into the key physicochemical properties, detailed spectroscopic analysis, and a representative synthetic route. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering both foundational knowledge and practical experimental protocols.

Introduction

This compound, also known as 2,2-dimethyloxasilinane, is a six-membered heterocyclic compound containing a silicon-oxygen bond within the ring structure. Organosilicon compounds, particularly cyclic siloxanes, are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties imparted by the silicon atom. The incorporation of silicon into organic scaffolds can influence lipophilicity, metabolic stability, and bond angles, making it a valuable strategy in the design of novel therapeutic agents and advanced materials. This guide provides a detailed characterization of this specific siloxane, laying the groundwork for its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and handling. The key properties of this compound are summarized in the table below. The compound is a transparent, highly flammable liquid with a relatively low boiling point.

| Property | Value | Source(s) |

| CAS Number | 5833-47-6 | [1] |

| Molecular Formula | C₆H₁₄OSi | [1] |

| Molecular Weight | 130.26 g/mol | [1] |

| Appearance | Transparent liquid | Alfa Chemistry |

| Boiling Point | 137.2 °C at 760 mmHg | [1] |

| Density | 0.86 g/mL | [1] |

| Refractive Index | 1.427 | [1] |

| Flash Point | 25 °C | [1] |

| IUPAC Name | 2,2-dimethyloxasilinane | Alfa Chemistry |

| Synonyms | This compound, 2,2-Dimethyl-1-oxa-2-silacyclohexane | [1] |

Synthesis of this compound

A common and effective method for the synthesis of cyclic siloxanes is the intramolecular hydrosilylation of an appropriate unsaturated alcohol. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond within the same molecule, catalyzed by a transition metal complex, typically platinum-based.

Reaction Scheme

The synthesis of this compound can be achieved through the intramolecular hydrosilylation of 3-(dimethylsilyl)oxy-1-propene.

Experimental Protocol

Materials:

-

3-(Dimethylsilyl)oxy-1-propene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere is charged with a solution of 3-(dimethylsilyl)oxy-1-propene in anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the hydrosilane and the deactivation of the platinum catalyst. Anhydrous solvents are necessary as moisture can react with the Si-H group. Karstedt's catalyst is chosen for its high activity and solubility in organic solvents.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of the molecule in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

-

A singlet for the six protons of the two methyl groups attached to the silicon atom.

-

Multiplets for the six protons of the three methylene groups in the cyclohexane ring. The chemical shifts will be influenced by their proximity to the silicon and oxygen atoms.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. We expect to see:

-

A signal for the two equivalent methyl carbons attached to the silicon.

-

Three distinct signals for the three methylene carbons in the ring.

-

-

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly useful for characterizing organosilicon compounds. A single resonance is expected for the silicon atom in this compound. The chemical shift provides information about the electronic environment of the silicon atom, and for cyclic siloxanes, it is also sensitive to ring strain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.

-

Si-O-C stretching: A strong and characteristic band for the Si-O-C linkage is anticipated in the 1000-1100 cm⁻¹ region.

-

Si-C stretching: Vibrations corresponding to the Si-C bond are typically observed in the 700-850 cm⁻¹ region.

-

CH₂ bending: Methylene scissoring and rocking vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (130.26 g/mol ).

-

Fragmentation Pattern: The fragmentation of cyclic siloxanes can be complex. Common fragmentation pathways may involve the loss of a methyl group (-15 amu), leading to a prominent [M-15]⁺ peak. Other fragmentations could involve ring-opening followed by the loss of small neutral molecules.

Applications and Future Directions

While this guide focuses on the characterization of this compound, it is important to consider its potential applications. As a cyclic siloxane, it can be a monomer for ring-opening polymerization to produce polysiloxanes with specific properties. In the context of drug development, its scaffold could be functionalized to create new chemical entities with tailored pharmacological profiles. The understanding of its synthesis and detailed characterization provided herein is the first critical step towards exploring these possibilities.

Conclusion

This technical guide has provided a detailed overview of the synthesis and comprehensive characterization of this compound. The presented information on its physicochemical properties and the expected outcomes from various spectroscopic techniques (NMR, FT-IR, and MS) serve as a foundational reference for scientists and researchers. The outlined synthetic protocol offers a practical starting point for its preparation. A thorough understanding of the characteristics of this molecule is essential for its potential utilization in the development of novel materials and therapeutic agents.

References

-

LookChem. (n.d.). 1-Oxa-2-silacyclohexane, 2,2-dimethyl-. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound, 96%. Retrieved from [Link]

- Trost, B. M., & Toste, F. D. (2003). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Journal of the American Chemical Society, 125(11), 3090–3100.

Sources

spectroscopic data for 2,2-dimethyloxasilinane (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyloxasilinane

This guide provides a detailed analysis of the expected spectroscopic data for 2,2-dimethyloxasilinane, a heterocyclic organosilicon compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds and authoritative sources. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of novel organosilicon compounds.

Molecular Structure and Spectroscopic Overview

2,2-Dimethyloxasilinane is a six-membered heterocyclic compound containing a silicon atom, an oxygen atom, and four carbon atoms. The silicon atom is substituted with two methyl groups. The unique arrangement of the Si-O-C linkage and the aliphatic chain dictates its characteristic spectroscopic features. Understanding these features is crucial for its unambiguous identification and for quality control in synthetic processes.

Caption: Molecular structure of 2,2-dimethyloxasilinane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,2-dimethyloxasilinane, ¹H, ¹³C, and ²⁹Si NMR will provide complementary and definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom and the electropositive nature of the silicon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.7 - 3.9 | Triplet | 2H | -O-CH₂- |

| 2 | ~1.6 - 1.8 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

| 3 | ~0.6 - 0.8 | Triplet | 2H | -Si-CH₂- |

| 4 | ~0.1 - 0.2 | Singlet | 6H | (CH₃)₂Si- |

Rationale for Predictions:

-

Signal 1 (-O-CH₂-): These protons are adjacent to the highly electronegative oxygen atom, leading to a significant downfield shift.

-

Signal 2 (-CH₂-CH₂-CH₂-): This methylene group is further from the heteroatoms and is expected to resonate in the typical aliphatic region.

-

Signal 3 (-Si-CH₂-): Protons on a carbon attached to a silicon atom are shifted upfield compared to a typical alkane due to the lower electronegativity of silicon.

-

Signal 4 ((CH₃)₂Si-): The protons of the two methyl groups attached to the silicon are in a highly shielded environment, resulting in a characteristic upfield singlet.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~60 - 65 | -O-CH₂- |

| 2 | ~25 - 30 | -CH₂-CH₂-CH₂- |

| 3 | ~15 - 20 | -Si-CH₂- |

| 4 | ~ -2 to -5 | (CH₃)₂Si- |

Rationale for Predictions:

-

Signal 1 (-O-CH₂-): The carbon atom bonded to oxygen will be the most deshielded, appearing significantly downfield.[2]

-

Signal 2 (-CH₂-CH₂-CH₂-): This central carbon of the propane-diyl chain will have a chemical shift typical for an aliphatic methylene group.

-

Signal 3 (-Si-CH₂-): The carbon atom directly attached to the silicon will be shifted upfield relative to a standard alkane carbon.

-

Signal 4 ((CH₃)₂Si-): The carbons of the two equivalent methyl groups attached to silicon will be highly shielded and are expected to appear upfield, potentially at a negative chemical shift relative to TMS.

Predicted ²⁹Si NMR Spectrum

²⁹Si NMR is a valuable technique for characterizing organosilicon compounds, providing direct information about the chemical environment of the silicon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | +10 to +20 | (CH₃)₂Si(O)(C) |

Rationale for Prediction:

-

The chemical shift of ²⁹Si is highly dependent on the substituents attached to it. For a silicon atom in a cyclic siloxane-like environment, bonded to two carbon atoms and one oxygen atom within the ring, and two methyl groups, a chemical shift in the positive ppm range is expected. This is consistent with data for similar structures where the silicon is part of a non-strained ring and bonded to both carbon and oxygen.[3][4] The presence of a single oxygen atom generally leads to a downfield shift compared to tetralkylsilanes.[5]

Experimental Protocols for NMR Spectroscopy

Caption: General workflow for NMR data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2,2-dimethyloxasilinane.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for ¹H and ¹³C NMR (δ = 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

For ²⁹Si NMR: Use a pulse sequence with a longer relaxation delay (e.g., 10-30 seconds) to allow for the typically long spin-lattice relaxation times of the ²⁹Si nucleus. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Predicted Infrared (IR) Spectrum

The IR spectrum of 2,2-dimethyloxasilinane will be dominated by absorptions corresponding to C-H, Si-C, and Si-O-C vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960 - 2850 | Strong | C-H stretching (alkane) |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 1100 - 1050 | Strong | Si-O-C asymmetric stretching |

| 840 - 800 | Strong | Si-C stretching / CH₃ rocking on Si |

Rationale for Predictions:

-

C-H stretching: The absorptions in the 2960-2850 cm⁻¹ region are characteristic of sp³ C-H bonds in the methyl and methylene groups.[6]

-

Si-CH₃ deformation: A strong, sharp band around 1250 cm⁻¹ is a hallmark of a methyl group attached to a silicon atom.[7]

-

Si-O-C stretching: The most intense and characteristic feature for a silyl ether is the strong asymmetric Si-O-C stretching vibration, expected in the 1100-1050 cm⁻¹ range.[7]

-

Si-C stretching: The Si-C bond vibrations, coupled with methyl rocking modes, typically appear as strong bands in the 840-800 cm⁻¹ region.[8]

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of liquid 2,2-dimethyloxasilinane between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the Si-C bonds and fragmentation of the heterocyclic ring.

| Predicted m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 73 | [(CH₃)₂SiOH]⁺ |

| 59 | [CH₃Si(O)]⁺ |

Rationale for Predictions:

-

Molecular Ion (m/z 130): The molecular ion peak corresponding to the exact mass of C₆H₁₄OSi should be observable, although it may be of low intensity.

-

[M - CH₃]⁺ (m/z 115): The loss of a methyl radical from the silicon atom is a very common and favorable fragmentation pathway for organosilicon compounds, leading to a stable silicenium ion. This is often the base peak in the spectrum.[9]

-

[(CH₃)₂SiOH]⁺ (m/z 73): This fragment can arise from the cleavage of the ring and subsequent rearrangement.

-

[CH₃Si(O)]⁺ (m/z 59): Further fragmentation can lead to the formation of smaller silicon-containing ions.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,2-dimethyloxasilinane. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a robust framework for the identification and characterization of this compound. The detailed experimental protocols provide a standardized approach for acquiring high-quality data. It is the author's belief that this in-depth guide will serve as an invaluable resource for scientists working with this and related organosilicon heterocycles.

References

- Pascal-Man, J. Si NMR Some Practical Aspects.

- BenchChem. Confirming Complete Silyl Ether Deprotection with TMSBr: A Comparative Guide to Analytical Methods. (2025).

- Al-Gharabli, S., et al. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules (2024).

- Corminboeuf, C., et al. 29Si NMR chemical shifts variations in organically modifies silanes.

- Sajed, T., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites (2024).

- Corminboeuf, C., et al. 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters (2002).

- University of Sheffield. (29Si) Silicon NMR.

- ResearchGate. 29 Si NMR chemical shifts of different siloxane coordination compounds....

- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- Kakiuchi, K., et al. Metastable ion study of organosilicon compounds. Part I—Diethoxydimethylsilane. Organic Mass Spectrometry (1989).

- Poveda-Reyes, S., et al. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. International Journal of Molecular Sciences (2023).

- ResearchGate. Typical 29 Si NMR Chemical Shifts.

- University of Calcutta. The features of IR spectrum.

- Arkles, B. Infrared Analysis of Organosilicon Compounds. ResearchGate (2015).

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025).

- Appell, R. B., et al. Origin of the 29Si NMR chemical shift in R3Si-X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pascal-man.com [pascal-man.com]

- 4. unige.ch [unige.ch]

- 5. Origin of the 29Si NMR chemical shift in R3Si-X and relationship to the formation of silylium (R3Si+) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,1-Dimethyl-1-sila-2-oxacyclohexane

Introduction

1,1-Dimethyl-1-sila-2-oxacyclohexane, also known by its IUPAC name 2,2-dimethyloxasilinane, is a six-membered heterocyclic compound containing a silicon-oxygen bond within its framework. As a cyclic siloxane, it serves as a valuable chemical intermediate and a monomer for ring-opening polymerization to produce polysiloxanes with specific, controlled architectures. Its unique structure, combining the stability of a siloxane bond with the reactivity of a cyclic ether, makes it a target of interest for researchers in materials science and synthetic chemistry.

This guide provides a detailed exploration of the core synthetic pathways to this compound, grounded in fundamental principles of organosilicon chemistry. We will move beyond a simple recitation of steps to dissect the causality behind the chosen methodologies, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed as self-validating systems, ensuring reproducibility and a deep understanding of the chemical transformations.

Physicochemical and Spectroscopic Data

A thorough characterization of the target molecule is paramount for confirming synthetic success. The following tables summarize the key physical properties and expected spectroscopic signatures for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5833-47-6 | [1] |

| Molecular Formula | C₆H₁₄OSi | [1] |

| Molecular Weight | 130.26 g/mol | [1] |

| Boiling Point | 122 °C | [1] |

| Density | 0.882 g/cm³ | [1] |

| Refractive Index | 1.427 | [1] |

| Flash Point | 14 °C | [1] |

Table 2: Expected Spectroscopic Data for Characterization

| Technique | Expected Signature |

| ¹H NMR | Multiplets corresponding to the three distinct methylene groups (-O-CH₂-, -C-CH₂-C-, Si-CH₂-), and a singlet for the two equivalent methyl groups on the silicon atom (Si-(CH₃)₂). |

| ¹³C NMR | Four distinct signals: one for the two equivalent methyl carbons, and three for the individual methylene carbons in the ring. |

| ²⁹Si NMR | A characteristic chemical shift for a tetracoordinate silicon atom in a six-membered ring environment. |

| FT-IR | Strong absorbance bands characteristic of Si-O-C stretching, Si-C stretching, and C-H stretching. Absence of a broad O-H stretch (indicating consumption of precursor). |

Core Synthetic Pathways

The construction of the this compound ring is most reliably achieved through two primary strategies, both of which are robust and utilize readily available starting materials.

Pathway 1: Intramolecular Dehydrocyclization of 4-(Dimethylhydroxysilyl)butan-1-ol

This pathway represents an elegant approach based on the intramolecular condensation of a bifunctional linear precursor. The logic here is to construct a molecule that already contains all the necessary atoms in the correct sequence and then induce ring formation. The driving force for the reaction is the thermodynamically favorable formation of the cyclic siloxane and the removal of a small molecule byproduct, typically water or an alcohol.

Causality and Strategy: This method is chosen for its high atom economy and the relatively mild conditions that can be employed for the final cyclization step. The key is the synthesis of the precursor, which can be achieved via a Grignard reaction, providing a strong foundation for the carbon skeleton.

Caption: Workflow for the intramolecular dehydrocyclization pathway.

Part A: Synthesis of Precursor, 4-(Dimethylhydroxysilyl)butan-1-ol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromopropoxy)(tert-butyl)dimethylsilane in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux until all the magnesium has been consumed.

-

Coupling: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of dichlorodimethylsilane in anhydrous THF via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Deprotection: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. The resulting mixture is then treated with a mild acid (e.g., dilute HCl) to hydrolyze the chlorosilane and cleave the tert-butyldimethylsilyl (TBDMS) protecting group, yielding the crude 4-(dimethylhydroxysilyl)butan-1-ol.

-

Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Intramolecular Cyclization

-

Reaction Setup: Dissolve the purified 4-(dimethylhydroxysilyl)butan-1-ol in a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a base.

-

Cyclization: Heat the mixture to reflux. The intramolecular condensation will proceed, eliminating water. Water can be removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture, wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The final product, this compound, is purified by fractional distillation under reduced pressure.

Pathway 2: Condensation of 1,4-Butanediol with Dichlorodimethylsilane

This is a classical and highly reliable method for the formation of cyclic siloxanes. It involves the direct condensation of a diol with a dichlorosilane in the presence of a base to neutralize the HCl byproduct.

Causality and Strategy: This approach is often favored due to its straightforward nature and the commercial availability of the starting materials. The key to success lies in maintaining anhydrous conditions to prevent polymerization of the dichlorosilane and using high-dilution principles to favor the intramolecular cyclization over intermolecular polymerization. The choice of base is critical; a non-nucleophilic amine like pyridine or triethylamine is ideal as it will not interfere with the reactive silicon center.

Caption: Mechanism of condensation of 1,4-butanediol and dichlorodimethylsilane.

-

Reaction Setup: In a large, flame-dried, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of 1,4-butanediol and pyridine (or triethylamine, 2.2 equivalents) in a large volume of a dry, non-polar solvent like toluene or dichloromethane.

-

High-Dilution Addition: Prepare a solution of dichlorodimethylsilane in the same solvent. Add this solution very slowly (e.g., over 8-10 hours) to the stirred diol solution at room temperature using the dropping funnel. This slow addition under high dilution is critical to favor the formation of the monomeric cyclic product over linear polymers.

-

Reaction Completion: After the addition is complete, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. A precipitate of pyridinium hydrochloride will have formed. Filter the mixture to remove the salt and wash the filter cake with fresh solvent.

-

Purification: Combine the filtrate and washings. Wash the organic solution successively with dilute HCl (to remove excess pyridine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Final Distillation: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn. The compound is sensitive to moisture and will slowly react with water.[1] Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The synthesis of this compound can be effectively achieved through robust and well-established methodologies in organosilicon chemistry. The intramolecular dehydrocyclization of a custom-synthesized silanol precursor offers an elegant route, while the direct condensation of 1,4-butanediol with dichlorodimethylsilane provides a more classical and direct approach. The success of these syntheses hinges on the careful control of reaction conditions, particularly maintaining an anhydrous environment and, for the condensation pathway, employing high-dilution techniques to maximize the yield of the desired cyclic product. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and utilize this versatile sila-heterocycle in their advanced research applications.

References

-

Abakumov, G. A., Druzhkov, N. O., Egorova, E. N., Kocherova, T. N., Shavyrina, A. S., & Cherkasov, A. V. (2014). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 4(28), 14603-14611. Available at: [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound, 96%. Available at: [Link]

Sources

Introduction: Navigating the Isomeric Landscape of C6H14OSi

An In-Depth Technical Guide to the Isomers of C6H14OSi for Researchers and Drug Development Professionals

The molecular formula C6H14OSi represents a fascinating case study in structural isomerism, denoting several distinct organosilicon compounds with unique chemical properties and applications. For researchers, scientists, and professionals in drug development, a precise understanding of these isomers is critical, as their reactivity and utility are dictated by the specific arrangement of their constituent atoms. This guide provides a detailed technical overview of the two most prominent isomers corresponding to this formula: Allyloxytrimethylsilane and Ethoxydimethylvinylsilane .

While these C6 compounds are the focus, it is worth noting that the closely related and widely studied compound, Ethoxytrimethylsilane, has the molecular formula C5H14OSi. Given the similarity in nomenclature and structure, it is crucial for researchers to verify the specific molecular formula and CAS number to ensure the correct reagent is being utilized in their experimental designs. This guide will proceed to delineate the distinct characteristics of the true C6H14OSi isomers.

Section 1: Allyloxytrimethylsilane

Allyloxytrimethylsilane is a versatile organosilicon compound distinguished by the presence of both a trimethylsilyl ether group and a terminal allyl group. This bifunctionality makes it a valuable intermediate in organic synthesis.

IUPAC Name and Synonyms

-

IUPAC Name: trimethyl(prop-2-enoxy)silane[1]

-

Common Synonyms: Allyloxytrimethylsilane, Allyl trimethylsilyl ether, O-(trimethylsilyl)allyl alcohol, 3-(Trimethylsiloxy)propene, Silane, trimethyl(2-propenyloxy)-[1][2][3]

Physicochemical Properties

The key physical and chemical properties of Allyloxytrimethylsilane are summarized below. These properties are essential for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C6H14OSi | [1][2] |

| Molecular Weight | 130.26 g/mol | [1] |

| Appearance | Colorless to light yellow transparent liquid | [4] |

| Boiling Point | 100-102 °C | [5] |

| Density | 0.773 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.397 | [5] |

| Flash Point | 0 °C | [4] |

| Sensitivity | Moisture sensitive; reacts with water | [4] |

Synthesis and Mechanistic Insights

Allyloxytrimethylsilane is typically synthesized via the silylation of allyl alcohol. The most common laboratory method involves the reaction of allyl alcohol with a silylating agent like chlorotrimethylsilane in the presence of a base.

Causality of Experimental Design: The choice of a base, such as pyridine or triethylamine, is crucial for this reaction. Allyl alcohol's hydroxyl proton is acidic enough to react with the silylating agent, but the reaction is significantly accelerated by a base. The base serves to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of chlorotrimethylsilane in an SN2-type mechanism, displacing the chloride ion. The base also acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are paramount, as the silylating agent and the resulting silyl ether are both susceptible to hydrolysis.

Experimental Protocol: Synthesis of Allyloxytrimethylsilane

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add allyl alcohol (1 equivalent) and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Addition of Base: Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the flask. Cool the mixture in an ice bath to 0 °C.

-

Silylation: Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Work-up: Filter the reaction mixture to remove the salt precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure Allyloxytrimethylsilane.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Allyloxytrimethylsilane.

Applications in Research and Drug Development

Allyloxytrimethylsilane serves as an important chemical intermediate for synthesizing a variety of organosilicon compounds.[4] Its dual functionality is key to its utility.

-

Protecting Group Chemistry: The trimethylsilyl (TMS) ether is a classic protecting group for alcohols. While Allyloxytrimethylsilane is the product of a protection reaction, its chemistry is central to this field. The TMS group is easily introduced and can be cleaved under mild acidic conditions or with a fluoride source (e.g., TBAF), making it orthogonal to many other protecting groups.

-

Allylation Reagent: The allyl group can participate in various carbon-carbon bond-forming reactions. It can be used in allylation reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceutical intermediates.[2]

-

Monomer for Polymer Synthesis: The allyl group can undergo polymerization, making Allyloxytrimethylsilane a potential monomer for creating silicon-containing polymers. These polymers can have applications in materials science and as scaffolds in drug delivery systems.

Section 2: Ethoxydimethylvinylsilane

A structural isomer of Allyloxytrimethylsilane, Ethoxydimethylvinylsilane features a vinyl group directly attached to the silicon atom, along with an ethoxy group. This structure imparts different reactivity and applications, particularly in polymerization and surface modification.

IUPAC Name and Synonyms

-

IUPAC Name: ethenyl-ethoxy-dimethylsilane[6]

-

Common Synonyms: Ethoxydimethylvinylsilane, Dimethylethoxyvinylsilane, Vinyldimethylethoxysilane, Silane, ethenylethoxydimethyl-[6][7][8]

Physicochemical Properties

The properties of Ethoxydimethylvinylsilane are distinct from its allyl isomer, influencing its handling and application.

| Property | Value | Source(s) |

| Molecular Formula | C6H14OSi | [6][7] |

| Molecular Weight | 130.26 g/mol | [6] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 99 °C | [8][9] |

| Density | 0.79 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.398 | [9] |

| Flash Point | 4 °C | [9] |

| Hazards | Highly flammable liquid and vapor | [6] |

Synthesis and Mechanistic Insights

The synthesis of Ethoxydimethylvinylsilane typically involves the reaction of a dichlorodimethylsilane precursor, followed by sequential substitution with vinyl and ethoxy groups. A common route is the reaction of dichlorodimethylsilane with a vinyl Grignard reagent, followed by reaction with ethanol.

Causality of Experimental Design: This step-wise approach allows for controlled introduction of the functional groups. The Grignard reaction is a powerful method for forming the robust Si-C bond of the vinyl group. The subsequent reaction with ethanol (alcoholysis) replaces the remaining chlorine atom with an ethoxy group. The reaction with ethanol is often performed in the presence of a base to neutralize the HCl byproduct. The stoichiometry must be carefully controlled to prevent disubstitution in the first step.

Experimental Protocol: Synthesis of Ethoxydimethylvinylsilane

-

Preparation: In a dry, nitrogen-purged reaction vessel, prepare a solution of vinylmagnesium bromide (1 equivalent) in anhydrous THF.

-

First Substitution: Cool the Grignard solution to 0 °C. Slowly add dichlorodimethylsilane (1 equivalent) to the solution while stirring vigorously. After addition, allow the mixture to warm to room temperature and stir for several hours to form chloro(dimethyl)vinylsilane.

-

Second Substitution: In a separate flask, prepare a solution of absolute ethanol (1 equivalent) and a non-nucleophilic base like pyridine (1 equivalent) in anhydrous diethyl ether.

-

Alkoxylation: Cool the ethanol/pyridine solution to 0 °C and slowly add the chloro(dimethyl)vinylsilane intermediate from the previous step.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature overnight. Filter the resulting mixture to remove pyridinium hydrochloride salt.

-

Purification: The filtrate is carefully concentrated, and the resulting crude liquid is purified by fractional distillation under atmospheric or reduced pressure to yield pure Ethoxydimethylvinylsilane.

Diagram: Role in Polymer Modification

Sources

- 1. Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi | CID 87471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Allyloxytrimethylsilane (CAS 18146-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Allyloxytrimethylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 5. 18146-00-4 CAS MSDS (ALLYLOXYTRIMETHYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Dimethylethoxyvinylsilane, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Silane, ethenylethoxydimethyl- [webbook.nist.gov]

- 8. Ethoxydimethylvinylsilane | 5356-83-2 | Benchchem [benchchem.com]

- 9. chembk.com [chembk.com]

The Genesis of a Silicon-Carbon World: An In-depth Technical Guide to the Discovery and History of Silacyclohexane Derivatives

For decades, the unique properties of silicon, carbon's heavier sibling, have captivated chemists, promising a world of novel materials and therapeutic agents. Central to this exploration are the silacyclohexanes, six-membered rings where a carbon atom is replaced by silicon. This guide delves into the rich history of these fascinating compounds, tracing their discovery from the foundational principles of organosilicon chemistry to the sophisticated synthetic methodologies and diverse applications that define the field today. This narrative is crafted for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the scientific rationale that has driven progress in this dynamic area of chemistry.

I. The Dawn of Organosilicon Chemistry: Setting the Stage for Silacyclohexanes

The journey to silacyclohexanes begins with the birth of organosilicon chemistry itself. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane with diethylzinc. This seminal work laid the groundwork for a new field of chemistry focused on the carbon-silicon bond. However, it was the pioneering research of English chemist Frederic Kipping in the early 20th century that truly established the foundations of organosilicon chemistry. Kipping's extensive work, spanning over four decades, introduced the use of Grignard reagents for the formation of silicon-carbon bonds, a technique that would prove crucial for the eventual synthesis of cyclic organosilanes. Although Kipping's primary focus was on linear and polymeric organosilicon compounds, which he termed "silicones," his development of fundamental synthetic methods paved the way for future explorations into more complex cyclic architectures.

Another key figure in the early days of organosilicon chemistry was the American chemist Henry Gilman. His extensive research on organometallic compounds, including organosilicon species, further expanded the synthetic toolkit available to chemists. Gilman's work on the reactions of organometallic reagents with silicon halides was instrumental in advancing the field and provided the necessary chemical knowledge for the construction of cyclic systems.

II. The First Forays into Cyclic Silicon: The Emergence of Silacyclohexanes

While a single, celebrated publication heralding the "first synthesis of silacyclohexane" is not readily apparent in the historical record, the initial preparation of these six-membered rings can be logically inferred from the established synthetic principles of the time. The most probable early routes to silacyclohexanes involved the adaptation of classical organic cyclization reactions to their silicon-containing counterparts.

A. The Di-Grignard Approach: A Logical First Step

One of the most straightforward and likely earliest methods for constructing the silacyclohexane ring involves the reaction of a di-Grignard reagent derived from 1,5-dibromopentane with a dichlorosilane. This approach, a direct extension of the well-established Grignard reaction, would have been a logical starting point for chemists venturing into cyclic organosilicon synthesis.

The reaction proceeds by forming a Grignard reagent at both ends of the five-carbon chain, which then acts as a dinucleophile, attacking the electrophilic silicon center of a dichlorosilane, such as dichlorodimethylsilane, to close the ring.

Figure 1: Conceptual workflow for the di-Grignard synthesis of a silacyclohexane.

B. Intramolecular Wurtz-type Coupling: A Competing Pathway

Another plausible early synthetic route is the intramolecular Wurtz-type coupling of an ω-haloalkylhalosilane. This method, analogous to the Wurtz reaction used in organic chemistry to form carbon-carbon bonds, involves the reductive coupling of two halogen atoms within the same molecule using an alkali metal, typically sodium.

For the synthesis of a silacyclohexane, a precursor such as (5-bromopentyl)dichloromethylsilane could be treated with sodium metal to induce ring closure.

III. The Evolution of Synthesis: Refining the Path to Silacyclohexanes

As organosilicon chemistry matured, so too did the methods for synthesizing silacyclohexane derivatives. The early, often low-yielding, methods gave way to more efficient and versatile techniques, enabling the preparation of a wide array of substituted and functionalized silacyclohexanes.

A. Intramolecular Hydrosilylation: An Elegant and Efficient Strategy

The development of hydrosilylation, the addition of a silicon-hydride bond across a double bond, provided a powerful tool for the synthesis of silacyclohexanes. Intramolecular hydrosilylation of δ,ε-unsaturated silanes offers a highly efficient and atom-economical route to the six-membered ring system. This reaction is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and iridium.

Experimental Protocol: Platinum-Catalyzed Intramolecular Hydrosilylation of an Alkenylsilane

-

Reactant Preparation: A solution of the alkenylsilane (e.g., diallyldimethylsilane) in a dry, inert solvent (e.g., toluene) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: A catalytic amount of a platinum catalyst, such as Karstedt's catalyst, is added to the solution.

-

Reaction: The reaction mixture is stirred at a specified temperature (often room temperature or slightly elevated) and monitored by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired silacyclohexane derivative.

Theoretical Exploration of 1,1-Dimethyl-1-sila-2-oxacyclohexane: A Computational Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,1-dimethyl-1-sila-2-oxacyclohexane. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes established computational practices with insights into the unique structural and electronic properties of this silicon-containing heterocycle. We will delve into the conformational landscape, spectroscopic predictions, and reactivity of the title compound, underpinned by a robust framework of quantum chemical calculations. The causality behind the selection of theoretical models is elucidated to ensure a self-validating and expert-driven narrative.

Introduction: The Significance of Silicon in Heterocyclic Chemistry

The substitution of a carbon atom with silicon in a cyclic framework introduces profound changes in molecular geometry, stability, and reactivity. This compound, a six-membered heterocycle containing a silicon atom adjacent to an oxygen atom, presents an intriguing case study. The presence of the Si-O bond and the gem-dimethyl substitution on the silicon atom dictates its conformational behavior and electronic distribution, making it a subject of interest for theoretical investigation. Understanding these fundamental properties through computational modeling provides a powerful, non-empirical approach to predict its behavior in various chemical environments, a crucial aspect in fields like materials science and medicinal chemistry.

While experimental data on this compound is available, particularly concerning its reactivity with organic acids, a dedicated and comprehensive theoretical exploration is paramount for a deeper molecular-level understanding.[1] This guide aims to bridge that gap by outlining a systematic theoretical approach to characterize this molecule.

Molecular Structure and Conformational Analysis

The six-membered ring of this compound is expected to adopt a chair-like conformation, analogous to cyclohexane. However, the introduction of the silicon and oxygen atoms significantly alters the ring's geometry and the energetic landscape of its conformers.

The Chair Conformation and Ring Puckering

Theoretical studies on the parent silacyclohexane have shown that it predominantly exists in a chair conformation.[2] Unlike cyclohexane, the puckering at the silicon atom is less pronounced due to the longer Si-C bonds and smaller C-Si-C bond angles compared to their carbon counterparts. For this compound, we can predict two primary chair conformers resulting from the ring flip. In one conformer, one methyl group is in an axial position and the other in an equatorial position. The ring inversion would switch these positions. Due to the gem-dimethyl substitution, these two chair conformations are degenerate, meaning they have the same energy.[3][4]

The Anomeric Effect in Siloxanes

A key stereoelectronic feature to consider in this molecule is the anomeric effect. This effect, well-documented in carbohydrate chemistry, involves the donation of electron density from the lone pair of the oxygen atom into the antibonding orbital of the adjacent Si-C bond (nO → σ*Si-C). This interaction can influence the conformational equilibrium. However, the impact of the anomeric effect in silacyclohexane derivatives can be different from that in their carbon analogs.[5]

Computational Approach to Conformational Analysis

A robust theoretical investigation of the conformational space of this compound would involve the following workflow:

Caption: Workflow for Conformational Analysis.

This multi-step approach ensures a thorough exploration of the potential energy surface, starting with a computationally inexpensive method (Molecular Mechanics) to identify potential conformers, followed by more accurate quantum mechanical calculations to refine their geometries and determine their relative stabilities.

Theoretical Methods for Studying Siloxanes

The choice of computational method is critical for obtaining accurate and reliable results. For molecules like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable accuracy-to-cost ratio.[6] For siloxane systems, hybrid functionals such as B3LYP are widely used and have been shown to provide reliable geometries and relative energies.[7]

Protocol for DFT Calculations:

-

Functional Selection: B3LYP is a common and well-validated choice.

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.

-

Solvation Effects: To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.

Møller-Plesset Perturbation Theory (MP2)

For a higher level of accuracy, especially in capturing electron correlation effects that can be important in describing non-covalent interactions, second-order Møller-Plesset perturbation theory (MP2) can be used.[5][8] While computationally more demanding than DFT, MP2 calculations can serve as a benchmark for the DFT results.

Predicted Spectroscopic Properties

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations performed after geometry optimization not only confirm that the structure is a true minimum on the potential energy surface but also provide the vibrational frequencies and intensities. These can be used to simulate the infrared (IR) and Raman spectra of the molecule. Theoretical studies on silacyclohexane have demonstrated good agreement between calculated and experimental vibrational spectra.[2]

Table 1: Predicted Vibrational Frequencies of Interest

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Si-O Stretch | 900 - 1100 |

| Si-C Stretch | 600 - 800 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| Ring Deformation | < 600 |

Note: These are expected ranges and would be precisely determined by the calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. These predictions can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different nuclei within the molecule. Low-temperature NMR spectroscopy has been used in conjunction with theoretical calculations to study the conformational equilibria of silacyclohexane derivatives.[5][8]

Reactivity and Chemical Properties: A Theoretical Perspective

Computational methods can provide valuable insights into the reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy and distribution of these orbitals can help predict how the molecule will interact with electrophiles and nucleophiles.

Caption: Frontier Molecular Orbital (FMO) Diagram.

Modeling Reaction Mechanisms

Theoretical calculations can be used to model the reaction of this compound with organic acids, as has been studied experimentally.[1] This would involve locating the transition state structures and calculating the activation energies for the proposed reaction pathways. Such studies would provide a detailed, atomistic understanding of the reaction mechanism.

Conclusion and Future Directions

The theoretical study of this compound offers a powerful avenue to complement and guide experimental investigations. By employing a combination of conformational analysis, quantum mechanical calculations, and reactivity predictions, a comprehensive understanding of this molecule's properties can be achieved. Future theoretical work could explore its interactions with biological targets, its potential as a building block in polymer chemistry, or its behavior under various reaction conditions, further expanding its applicability in diverse scientific domains.

References

-

Infrared and Raman spectra, DFT-calculations and spectral assignments of silacyclohexane. (2025). ResearchGate. [Link]

-

Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. (n.d.). National Institutes of Health. [Link]

-

Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. (2018). ResearchGate. [Link]

-

Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

-

Conformations of Disubstituted Cyclohexanes. (2020). Chemistry LibreTexts. [Link]

-

A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). (2025). ResearchGate. [Link]

-

DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. (2023). Scientific Research Publishing. [Link]

-

REACTION OF 1,1‐DIMETHYL‐1‐SILA‐2‐OXACYCLOHEXANE WITH ORGANIC ACIDS. (1980). Sci-Hub. [Link]

Sources

- 1. Sci-Hub. ChemInform Abstract: REACTION OF 1,1‐DIMETHYL‐1‐SILA‐2‐OXACYCLOHEXANE WITH ORGANIC ACIDS / Chemischer Informationsdienst, 1980 [sci-hub.jp]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

fundamental reactivity of cyclic silyl ethers

An In-Depth Technical Guide to the Fundamental Reactivity of Cyclic Silyl Ethers

Abstract

Cyclic silyl ethers represent a unique and versatile class of organosilicon compounds with reactivity patterns that are distinct from their acyclic counterparts. This technical guide provides a comprehensive exploration of their fundamental reactivity, intended for researchers, scientists, and professionals in drug development. We will dissect the two primary classes of cyclic silyl ethers: those with an endocyclic silicon atom (oxasilacycloalkanes) and those where the silyl moiety serves as a cyclic protecting group for diols (e.g., 1,3,2-dioxasilolanes). This guide moves beyond simple procedural descriptions to explain the causal relationships between structure, ring strain, and chemical behavior. We will examine key synthetic routes, detail the mechanisms of their most important transformations—including ring-opening via Si-O bond cleavage and C-Si bond oxidation—and analyze their critical role in controlling molecular conformation and stereoselectivity. Detailed protocols, comparative data tables, and mechanistic diagrams are provided to serve as a practical resource for leveraging the unique properties of these compounds in complex chemical synthesis.

Introduction: Defining the Landscape of Cyclic Silyl Ethers

The term "cyclic silyl ether" encompasses a diverse group of molecules characterized by a silicon-oxygen bond within a ring system. Their reactivity is not merely an extension of acyclic silyl ether chemistry; it is profoundly influenced by the geometric and electronic constraints imposed by the cyclic structure. For the purpose of this guide, we categorize them into two principal classes, each with a distinct reactivity profile:

-

Class I: Oxasilacycloalkanes. In this class, the silicon and oxygen atoms are both integral components of the heterocyclic ring. These compounds are not just protected alcohols but reactive intermediates in their own right. Their chemistry is dominated by ring-opening reactions that can proceed via cleavage of either the Si-O or the Si-C bond, offering powerful strategies for stereocontrolled synthesis.

-

Class II: Cyclic Silyl Diol Ethers. Here, a dialkyl- or diarylsilyl group acts as a bridge between two hydroxyl functions, forming a cyclic diether. Common examples include the di-tert-butylsilylene (DTBS) and triisopropylsilylene (TIPS) groups used to protect 1,2-, 1,3-, and 1,4-diols. The primary significance of these structures lies in their ability to impart rigid conformational control upon the molecule they are attached to, thereby influencing the stereochemical outcome of reactions at remote sites.

This guide will explore the synthesis and fundamental reactivity of both classes, providing the mechanistic understanding required for their strategic application in modern organic synthesis.

Synthesis of Cyclic Silyl Ethers

The construction of cyclic silyl ethers is achieved through distinct strategies tailored to each class.

Synthesis of Class I: Oxasilacycloalkanes

The most powerful method for synthesizing five- and six-membered oxasilacycloalkanes is the intramolecular hydrosilylation of ω-alkenyl silyl hydrides or the reductive cyclization of unsaturated esters.

A prominent example is the synthesis of 1-oxa-2-silacyclopentane acetals, which serve as precursors to highly functionalized 1,3-diols.[1][2] The process involves a diastereoselective conjugate addition of a hydrosilyl anion to an α,β-unsaturated ester, followed by a fluoride-catalyzed intramolecular hydrosilylation.[1] This sequence showcases excellent functional group tolerance and stereocontrol.[1][2]

Synthesis of Class II: Cyclic Silyl Diol Ethers

These are typically formed by reacting a diol with a di-functional silylating agent, such as a dichlorosilane or, more effectively, a silyl bis(trifluoromethanesulfonate). The reaction with di-tert-butylsilyl bis(trifluoromethanesulfonate) is particularly effective for protecting substituted salicylic acids and various diols.[3] The choice of base and solvent is critical to achieving high yields.

Fundamental Reactivity of Class I: Oxasilacycloalkanes

The reactivity of oxasilacycloalkanes is governed by the inherent polarity of the Si-O and C-Si bonds and, in smaller rings, the presence of ring strain.[4] This strain makes the ring susceptible to cleavage under conditions that might leave an acyclic analogue intact. Two primary modes of reactivity dominate: cleavage of the C-Si bond and cleavage of the Si-O bond.

C-Si Bond Cleavage: The Tamao-Fleming Oxidation

The most synthetically valuable reaction of oxasilacycloalkanes is their oxidative cleavage to furnish diols. This transformation, a variant of the Tamao-Fleming oxidation, converts the C-Si bond into a C-O bond with complete retention of configuration at the carbon center.[5][6][7] This stereospecificity allows the silicon moiety to be used as a "masked hydroxyl group," enabling the construction of complex stereogenic centers.[6]

The reaction proceeds by activating the silicon center with a fluoride source and a peroxide oxidant (e.g., H₂O₂). The fluoride coordinates to the silicon, forming a pentacoordinate, hypervalent intermediate that is more susceptible to oxidation.[2]

-

Reagents: 1-oxa-2-silacyclopentane derivative, potassium fluoride (KF), potassium bicarbonate (KHCO₃), 30% hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), methanol (MeOH).

-

Procedure:

-

Dissolve the oxasilacycloalkane (1.0 equiv) in a 1:1 mixture of THF and MeOH.

-

Add KF (4.0 equiv) and KHCO₃ (4.0 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 30% H₂O₂ (10.0 equiv) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of solid sodium thiosulfate until peroxide test strips indicate its absence.

-

Dilute with water and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography.

-

Si-O Bond Cleavage: Hydrolysis and Nucleophilic Attack

While less synthetically exploited than C-Si bond oxidation, the cleavage of the endocyclic Si-O bond is a fundamental reactivity pathway. This reaction follows principles similar to the cleavage of acyclic silyl ethers and cyclic ethers.[8][9][10]

Under acidic conditions, the ether oxygen is protonated, creating a better leaving group.[9] A nucleophile (e.g., water or an alcohol) can then attack either the electropositive silicon atom or the adjacent carbon atom. Due to the high oxophilicity of silicon and the stability of the resulting silanol, attack at the silicon center is generally favored.

Strong nucleophiles, such as organolithium or Grignard reagents, can also open the ring. The regioselectivity of the attack is a key consideration.[11][12] Attack at the silicon atom leads to the formation of a new Si-C bond and a lithium/magnesium alkoxide. This pathway is often favored due to the electrophilicity of silicon. Attack at the α-carbon is less common unless the silicon is sterically hindered and the carbon is activated.

Fundamental Reactivity of Class II: Cyclic Silyl Diol Ethers

When a silyl group bridges a diol, its primary role shifts from a reactive intermediate to a powerful stereodirecting element. By locking two hydroxyl groups into a rigid cyclic structure, these protecting groups dramatically reduce the conformational flexibility of the parent molecule.[13][14]

Conformational Control and Stereodirection

The di-tert-butylsilylene (DTBS) group, which forms a rigid eight-membered ring when protecting 4,6-diols in pyranosides, is a prime example. This rigid scaffold can override other stereoelectronic effects. For instance, in galactosyl donors, a 4,6-O-DTBS group can force α-glycosylation, even when a participating group at the C-2 position would normally favor β-glycosylation.[3] This occurs because the DTBS group alters the conformation of the pyranose ring, making the α-face of the anomeric carbon more accessible to the incoming nucleophile.[3]

Stability and Cleavage

Cyclic silyl ethers used for protection are generally more stable than their acyclic counterparts due to the steric hindrance afforded by the ring system and the bulky substituents on silicon (e.g., tert-butyl groups). The DTBS group is particularly robust.

| Reagent/Condition | Stability of DTBS Group | Reference |

| Hydroboration (9-BBN) | Stable | [3] |

| Mild Oxidation (Dess-Martin, O₃) | Stable | [3] |

| Lewis Acids (BF₃·OEt₂, TiCl₄) | Stable | [3] |

| Strong Bases (t-BuLi, -50 °C) | Stable | [3] |

| Basic Hydrolysis (pH 10) | Labile (1,2-diols), Stable (1,3-diols) | [3] |

| Acidic Hydrolysis (AcOH/H₂O) | Labile | [3] |

| Fluoride (HF·py, TBAF) | Labile (Standard Cleavage) | [3] |

This differential stability allows for precise deprotection strategies in complex syntheses. For instance, the greater lability of a 1,2-diol DTBS ether under basic conditions compared to a 1,3-diol derivative allows for selective deprotection.[3]

Applications in Drug Development and Complex Synthesis

The unique reactivity of cyclic silyl ethers makes them invaluable tools for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

-

Stereocontrolled Polyol Synthesis: As demonstrated, the synthesis of oxasilacycloalkanes followed by Tamao-Fleming oxidation is a premier strategy for constructing 1,3-diols with high levels of stereocontrol. This is a common motif in polyketide natural products, many of which are potent drug candidates.[1][7]

-

Oligosaccharide Synthesis: The conformational directing power of cyclic silyl diol ethers like DTBS is critical in the synthesis of complex carbohydrates and glycoconjugates.[3] Achieving precise control over glycosidic bond formation is essential for developing carbohydrate-based vaccines and therapeutics.

Conclusion

The is a rich and nuanced field that extends far beyond their role as simple protecting groups. Oxasilacycloalkanes are versatile intermediates whose reactivity is dictated by the selective cleavage of either the C-Si or Si-O bond, providing stereospecific routes to valuable building blocks. In parallel, cyclic silyl diol ethers function as powerful conformational control elements, enabling a level of stereodirection that is often unattainable with acyclic reagents. A thorough understanding of the interplay between ring structure, stability, and reaction mechanism is essential for any scientist seeking to leverage these powerful organosilicon tools to solve complex synthetic challenges in research and drug development.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. [Link]

-

Organic Chemistry Portal. (n.d.). Cleavage of silyl ethers. Retrieved from [Link]

-

Marzabadi, C. H., Anderson, J. E., Gonzalez-Outeirino, J., Gaffney, P. R. J., White, C. G. H., Tocher, D. A., & Todaro, L. J. (2003). Why Are Silyl Ethers Conformationally Different From Alkyl Ethers? Chair-chair Conformational Equilibria in Silyloxycyclohexanes and Their Dependence on the Substituents on Silicon. Journal of the American Chemical Society, 125(49), 15163–15173. [Link]

-

Ari K. Isaacs, & Nicholas J. Agard. (2019). Di-tert-butylsilylene as a protecting group for substituted salicylic acids. Tetrahedron Letters, 60(35), 151275. [Link]

-

Schiesser, C. H., & Wild, L. M. (1996). Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study. Tetrahedron, 52(42), 13265-13278. [Link]

-

Méndez-Abt, G., & Gellman, S. H. (2009). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. The Journal of Organic Chemistry, 74(21), 8034-8043. [Link]

-

Wikipedia contributors. (2023). Fleming–Tamao oxidation. Wikipedia. [Link]

-

Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). A Mild and Efficient Method for the Cleavage of Acetals and Ketals with Iodine in Wet Acetonitrile. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]

-

Powell, S. A., Tenenbaum, J. M., & Woerpel, K. A. (2002). Utilization of 1-Oxa-2,2-(dimesityl)silacyclopentane Acetals in the Stereoselective Synthesis of Polyols. Organic Letters, 4(23), 4155–4158. [Link]

-

OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. OpenStax. [Link]

-

Jack Westin. (n.d.). Cyclic Structure And Conformations Of Hexoses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fleming-Tamao Oxidation. Retrieved from [Link]

-

Mamedov, V. A., Kalinina, I. V., Gubaidullin, A. T., Litvinov, I. A., & Nurkhametova, E. N. (2003). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Russian Journal of General Chemistry, 73(10), 1629–1635. [Link]

-

Hoke, M. E., Brescia, M. R., Bogaczyk, S., DeShong, P., King, B. W., & Crimmins, M. T. (2002). Regioselectivity in the palladium-catalyzed addition of carbon nucleophiles to carbocyclic derivatives. The Journal of Organic Chemistry, 67(2), 327–335. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

Wikipedia contributors. (2023). Carbohydrate conformation. Wikipedia. [Link]

-

Stoltz, B. M. (2004). Tamao-Fleming Oxidations in Organic Synthesis: Carbon-Silicon Bonds as Functional Group Masks. Caltech. [Link]

-

Chen, J., Li, X., & Wang, Q. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 29(13), 3042. [Link]

-

University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

-

Wikipedia contributors. (2023). Ether cleavage. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Silyl ether. Wikipedia. [Link]

-